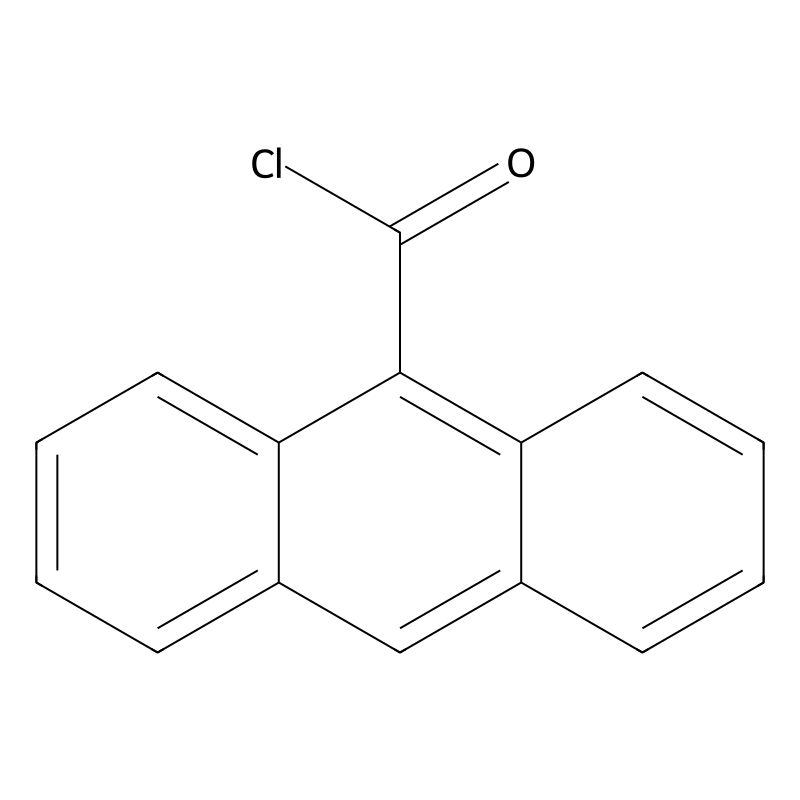

9-Anthracenecarbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Derivatizing Reagent for Diethylene Glycol Detection:

One specific application of ACC lies in its ability to derivatize diethylene glycol (DEG) for improved detection in wine samples using high-performance liquid chromatography (HPLC) with combined ultraviolet (UV) and fluorescence detection []. This derivatization process enhances the sensitivity and selectivity of the analysis, allowing for the accurate determination of DEG content in wine [].

Limitations and Alternatives:

It's important to note that the use of ACC for DEG analysis has limitations. The derivatization process can be time-consuming and requires careful handling due to the hazardous nature of ACC []. Additionally, other derivatizing agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), have emerged as potential alternatives offering simpler and safer derivatization procedures [].

Safety Considerations:

ACC is classified as a hazardous material due to its corrosive and irritating properties. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation []. Therefore, proper safety precautions, including the use of personal protective equipment (PPE) such as gloves, goggles, and a respirator, are essential when handling ACC [].

9-Anthracenecarbonyl chloride is an organic compound with the molecular formula C15H11ClO. It is a derivative of anthracene, characterized by the presence of a carbonyl chloride functional group. This compound typically appears as a white to light yellow solid and is known for its reactivity, particularly in acylation reactions. The carbonyl chloride group makes it a useful intermediate in organic synthesis, allowing for the introduction of various functional groups into the anthracene framework.

- Acylation Reactions: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively.

- Hydrolysis: In the presence of water, 9-anthracenecarbonyl chloride can hydrolyze to form 9-anthracenecarboxylic acid.

- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to diverse derivatives.

These reactions highlight its utility in synthesizing more complex organic molecules, particularly those containing anthracene moieties.

The synthesis of 9-anthracenecarbonyl chloride can be achieved through several methods:

- From Anthracene Derivatives: Starting from 9-anthracenecarboxylic acid or its derivatives, chlorination can be performed using thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.

- Oxidative Methods: Utilizing oxidizing agents on anthracene derivatives can yield the desired carbonyl compound followed by chlorination.

- Direct Chlorination: Anthracene can be chlorinated under controlled conditions to yield various chlorinated products, which can be further processed to obtain 9-anthracenecarbonyl chloride.

These methods emphasize the versatility and accessibility of this compound within synthetic organic chemistry.

9-Anthracenecarbonyl chloride serves several important applications:

- Intermediate in Organic Synthesis: It is frequently used to synthesize more complex organic compounds, including pharmaceuticals and agrochemicals.

- Fluorescent Materials: Its derivatives are employed in the development of fluorescent probes for biological imaging and sensing applications due to their photophysical properties.

- Research Tool: Compounds derived from 9-anthracenecarbonyl chloride are utilized in biochemical studies to investigate cellular mechanisms and interactions.

Research on 9-anthracenecarbonyl chloride primarily focuses on its derivatives' interactions with biological systems. For example, studies have shown that 9-anthracenecarboxylic acid interacts with prestin in cochlear outer hair cells, affecting their electromechanical properties . Such interactions provide insights into the molecular dynamics of auditory function and potential therapeutic avenues for hearing impairments.

Several compounds share structural or functional similarities with 9-anthracenecarbonyl chloride. Here are some notable examples:

The uniqueness of 9-anthracenecarbonyl chloride lies in its specific functional group arrangement that allows for selective chemical reactivity while also providing pathways for biological activity through its derivatives. Its role as an intermediate in synthesizing compounds with significant biological implications further distinguishes it from similar compounds.

Core Synthetic Routes

The primary route to 9-anthracenecarbonyl chloride involves the conversion of 9-anthracenecarboxylic acid (CAS 723-62-6) via chlorination. Thionyl chloride ($$ \text{SOCl}2 $$) is the most widely used reagent for this transformation, achieving yields exceeding 95% under optimized conditions. The reaction proceeds via nucleophilic acyl substitution, where $$ \text{SOCl}2 $$ activates the carboxylic acid, forming an intermediate mixed anhydride that subsequently releases $$ \text{SO}_2 $$ and $$ \text{HCl} $$ to yield the acyl chloride.

Reaction Scheme:

$$

\text{C}{14}\text{H}9\text{COOH} + \text{SOCl}2 \rightarrow \text{C}{14}\text{H}9\text{COCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow

$$

Key parameters include:

- Temperature: 45–50°C

- Solvent: Anhydrous conditions (e.g., benzene, dichloromethane)

- Stoichiometry: 1:1.2 molar ratio of acid to $$ \text{SOCl}_2 $$

Alternative methods include the Vilsmeier–Haack reaction, where anthracene reacts with $$ N $$-methylformanilide and phosphoryl chloride ($$ \text{POCl}_3 $$) to form 9-anthracenecarboxaldehyde, which is then oxidized to the carboxylic acid and chlorinated. However, this route is less efficient due to multiple steps and lower yields (70–80%).

Industrial-Scale Production Optimization

Scaling production requires addressing challenges such as reagent cost, waste management, and purity control. Industrial protocols prioritize:

Continuous-Flow Reactors

- Advantages: Enhanced heat transfer, reduced reaction time (from 12 h to 2 h), and improved safety by minimizing $$ \text{SOCl}_2 $$ exposure.

- Case Study: A pilot plant using a tubular reactor achieved 98% conversion at 50°C with a residence time of 30 minutes.

Solvent Recycling

- Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) is recovered via distillation, reducing costs by 40%.

- Waste Streams: $$ \text{HCl} $$ gas is neutralized with NaOH, generating NaCl, while $$ \text{SO}_2 $$ is scrubbed using calcium hydroxide.

Purity Enhancements

- Sublimation: Crude product is sublimed at 120°C under vacuum to remove anthraquinone impurities.

- Crystallization: Recrystallization from hexane yields >99% purity, critical for pharmaceutical applications.

Catalytic and Solvent System Innovations

Recent advances focus on greener catalysts and solvent-free systems:

Ionic Liquid Catalysts

- The ionic liquid $$ \text{[bmim]Cl/AlCl}3 $$ catalyzes Friedel–Crafts acylation of anthracene with oxalyl chloride ($$ \text{C}2\text{O}2\text{Cl}2 $$), enabling a one-pot synthesis of 9-anthracenecarbonyl chloride at 80°C with 90% yield.

- Mechanism: $$ \text{AlCl}_3 $$ activates the carbonyl group, while the ionic liquid stabilizes the intermediate.

Solvent-Free Mechanochemistry

- Ball milling 9-anthracenecarboxylic acid with $$ \text{SOCl}_2 $$ eliminates solvent use, achieving 85% yield in 1 hour.

Mechanistic Framework and Unique Reactivity Profile

9-Anthracenecarbonyl chloride exhibits extraordinary reactivity in acylation reactions, displaying kinetic behavior that deviates significantly from conventional aromatic acid chlorides [6]. The compound demonstrates rate constants that are approximately three orders of magnitude greater than typical aromatic acid chlorides, with alcoholysis reactions proceeding at remarkable speeds under ambient conditions [6]. This enhanced reactivity stems from the unique structural characteristics of the anthracene backbone, which forces the carbonyl chloride group into a perpendicular orientation relative to the aromatic ring system due to steric hindrance from adjacent peri-hydrogen atoms [6].

The mechanism of acylation proceeds through an unusual nucleophilic substitution type 1 pathway, which represents a rare occurrence among aromatic acyl chlorides [6]. This mechanistic pathway is characterized by the formation of a planar acylium cation intermediate that becomes stabilized through conjugation with the anthracene ring system [6]. The steric environment created by the peri-hydrogen atoms effectively blocks conventional nucleophilic substitution type 2 attack, thereby forcing the reaction to proceed through the unimolecular pathway [6].

Quantitative Rate Constants and Substrate Scope

Extensive kinetic studies have revealed the exceptional reactivity profile of 9-anthracenecarbonyl chloride across various nucleophilic substrates [6]. The following data table presents comprehensive rate constants for acylation reactions under standardized conditions:

| Nucleophile | Solvent | Rate Constant k₂ (mol⁻¹ s⁻¹ dm³) | Temperature |

|---|---|---|---|

| Methanol | Dichloromethane | 300-900 × 10⁻³ | Room temperature |

| Butan-1-ol | Dichloromethane | 200 × 10⁻³ | Room temperature |

| Testosterone | Dichloromethane | 85 × 10⁻³ | Room temperature |

| 17α-methyltestosterone | Dichloromethane | 27 × 10⁻³ | Room temperature |

| Diethylene glycol | Acetonitrile | 100-300 × 10⁻³ | Room temperature |

For comparative analysis, conventional aromatic acid chlorides display significantly lower reactivity, with benzoyl chloride exhibiting rate constants of only 0.069 × 10⁻³ mol⁻¹ s⁻¹ dm³ for butan-1-ol acylation in dichloromethane [6]. This represents an approximate 2900-fold enhancement in reactivity for 9-anthracenecarbonyl chloride compared to benzoyl chloride under identical conditions [6].

Solvent Effects and Base Interactions

The reactivity of 9-anthracenecarbonyl chloride demonstrates remarkable sensitivity to solvent effects and the presence of tertiary amine bases [6]. In aprotic organic solvents, the compound exhibits optimal reactivity for acylation reactions, with dichloromethane and acetonitrile serving as preferred reaction media [6]. The presence of tertiary organoamine bases, contrary to their typical catalytic role in nucleophilic acyl substitution reactions, actually inhibits the acylation process [6].

This unusual base inhibition phenomenon occurs due to the formation of stable acyl-ammonium adducts between the acylium cation intermediate and the tertiary amine [6]. Pyridine demonstrates greater inhibitory effects compared to triethylamine, while 4-dimethylaminopyridine completely prevents acylation reactions [6]. The relative stability of these adducts correlates directly with their inhibitory potency, providing strong mechanistic evidence for the nucleophilic substitution type 1 pathway [6].

Synthetic Applications and Product Formation

The unique reactivity profile of 9-anthracenecarbonyl chloride has been successfully exploited for the development of fluorogenic reagents in analytical chemistry [6]. The compound readily undergoes acylation with various hydroxyl-containing substrates, including primary alcohols, secondary alcohols, and complex steroid molecules [6]. The resulting ester products retain the fluorescent properties of the anthracene chromophore while providing enhanced analytical sensitivity for trace detection applications [6].

The acylation reactions proceed efficiently at room temperature without requiring additional catalysts or elevated temperatures [6]. Product yields are typically high, and the reactions demonstrate excellent chemoselectivity for hydroxyl groups in the presence of other functional groups [6]. This selectivity profile makes 9-anthracenecarbonyl chloride particularly valuable for the derivatization of complex natural products and pharmaceutical compounds [6].

Reduction and Oxidation Derivatization

Reduction Pathways and Mechanistic Considerations

9-Anthracenecarbonyl chloride undergoes facile reduction through various hydride-based reducing agents, with lithium aluminum hydride representing the most commonly employed reagent [47] [52]. The reduction mechanism proceeds through a nucleophilic addition-elimination pathway, where hydride ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate [47] [52]. Subsequently, chloride elimination occurs, followed by protonation to yield the corresponding primary alcohol, 9-anthracenemethanol [47] [52].

The reduction process requires anhydrous conditions due to the moisture sensitivity of both the starting material and the reducing agent [47] [52]. Typical reaction conditions involve treatment with lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran at temperatures ranging from 0°C to room temperature [47] [52]. The reaction proceeds rapidly, often completing within 1-2 hours under standard conditions [47] [52].

Alternative reducing agents include sodium borohydride, although this reagent demonstrates significantly reduced reactivity toward acid chlorides compared to aldehydes and ketones [47] [52]. The use of sodium borohydride requires elevated temperatures and extended reaction times to achieve complete conversion [47] [52]. Lithium aluminum hydride remains the preferred choice due to its superior reactivity and predictable reaction outcomes [47] [52].

Oxidation Chemistry and Synthetic Transformations

The oxidation chemistry of 9-anthracenecarbonyl chloride derivatives provides access to a diverse array of functionalized anthracene compounds [11] [32]. Direct oxidation of the acid chloride is typically not pursued due to the inherent reactivity of the carbonyl chloride functionality [11] [32]. Instead, oxidation reactions are generally performed on reduced derivatives or after hydrolysis to the corresponding carboxylic acid [11] [32].

The anthracene backbone itself can undergo selective oxidation at the 9,10-positions using various oxidizing agents [32]. Common oxidation protocols employ sodium chlorite in the presence of 2-methyl-2-butene as a chlorine scavenger, providing access to 9-anthracenecarboxylic acid derivatives [32]. These oxidation reactions proceed under mild conditions and demonstrate excellent functional group tolerance [32].

Photochemical oxidation represents an alternative approach for anthracene derivatization, where exposure to ultraviolet irradiation in the presence of oxygen leads to the formation of endoperoxide intermediates [15]. These photogenerated species can undergo subsequent thermal decomposition to yield various oxidized products, including anthraquinone derivatives [15]. The photochemical approach offers advantages in terms of reaction selectivity and mild reaction conditions [15].

Functional Group Interconversions

The carbonyl chloride functionality of 9-anthracenecarbonyl chloride serves as a versatile synthetic handle for accessing diverse functional groups through selective transformations [36] [38]. Hydrolysis reactions with water or aqueous base solutions provide direct access to 9-anthracenecarboxylic acid [36] [38]. This transformation proceeds rapidly under ambient conditions and represents one of the most straightforward derivatization pathways [36] [38].

Treatment with various nucleophiles enables the preparation of corresponding amides, esters, and other carboxylic acid derivatives [36] [38]. Ammonia and primary amines react readily to form primary and secondary amides, respectively [36] [38]. The reaction conditions are typically mild, requiring only room temperature and brief reaction times [36] [38]. Secondary amines can be employed to generate tertiary amides, although steric hindrance may reduce reaction rates for bulky substrates [36] [38].

Alcoholysis reactions provide direct access to ester derivatives without requiring pre-activation of the acid chloride [36] [38]. Primary and secondary alcohols react efficiently under anhydrous conditions, often in the presence of tertiary amine bases to neutralize the hydrogen chloride byproduct [36] [38]. The ester products retain the photophysical properties of the anthracene chromophore while introducing additional functional handles for further derivatization [36] [38].

Cross-Coupling and Polymerization Strategies

Palladium-Catalyzed Cross-Coupling Methodologies

9-Anthracenecarbonyl chloride serves as an effective electrophilic partner in various palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura coupling protocols [22] [53] [55]. The carbonyl chloride functionality can participate directly in cross-coupling reactions, although the reactivity differs significantly from conventional aryl halides [22] [53]. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the carbon-chlorine bond, facilitating oxidative addition to palladium catalysts [22] [53].

Suzuki-Miyaura coupling reactions involving 9-anthracenecarbonyl chloride typically employ modified reaction conditions compared to standard aryl halide couplings [22] [53]. Enhanced catalyst loadings, ranging from 2-10 mol% palladium, are often required to achieve efficient turnover [22] [53]. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine or di-tert-butylphosphino-biphenyl derivatives, demonstrate superior performance in promoting these challenging cross-coupling reactions [22] [53].

The choice of base proves critical for successful coupling reactions, with cesium carbonate and potassium phosphate demonstrating optimal performance [22] [53]. Weaker bases, such as sodium carbonate, often result in incomplete conversion or competing hydrolysis reactions [22] [53]. Reaction temperatures typically range from 80-120°C, with higher temperatures favoring complete conversion while minimizing competitive side reactions [22] [53].

Organoborane Partner Selection and Optimization

The selection of appropriate organoborane coupling partners significantly influences the efficiency and selectivity of cross-coupling reactions involving 9-anthracenecarbonyl chloride [22] [53] [55]. Arylboronic acids demonstrate excellent reactivity, with electron-rich substrates generally providing superior yields compared to electron-deficient partners [22] [53]. Heteroarylboronic acids, including thiophene, furan, and pyridine derivatives, can be successfully employed, although modified reaction conditions may be required [22] [53].

Boronic ester derivatives often exhibit enhanced stability compared to the corresponding boronic acids, making them preferred partners for extended reaction times or elevated temperatures [22] [53]. Pinacol boronate esters demonstrate particular utility due to their commercial availability and excellent storage stability [22] [53]. Potassium trifluoroborate salts represent an alternative class of boron nucleophiles that offer enhanced moisture tolerance and simplified handling procedures [22] [53].

The steric profile of the organoborane partner influences both reaction rate and product selectivity [22] [53]. Bulky ortho-substituted arylboronic acids may require elevated temperatures or extended reaction times to achieve complete conversion [22] [53]. Conversely, sterically unhindered partners often react rapidly under mild conditions, enabling the use of reduced catalyst loadings [22] [53].

Polymerization Strategies and Macromolecular Assembly

9-Anthracenecarbonyl chloride derivatives have been successfully incorporated into various polymerization strategies, enabling the preparation of anthracene-containing macromolecules with unique photophysical properties [20] [61] [65]. Atom transfer radical polymerization represents one of the most successful approaches for incorporating anthracene units into polymer backbones [20]. The use of appropriately functionalized anthracene initiators allows for precise control over molecular weight and polydispersity while maintaining the fluorescent properties of the anthracene chromophore [20].

The polymerization of anthracene-containing monomers requires careful optimization of reaction conditions to prevent unwanted side reactions [20] [61]. Temperature control proves particularly critical, as elevated temperatures can promote anthracene dimerization through [4+4] cycloaddition reactions [20] [61]. Typical polymerization temperatures range from 90-130°C, with lower temperatures favoring linear chain growth over cycloaddition side reactions [20] [61].

Controlled radical polymerization techniques, including nitroxide-mediated polymerization and reversible addition-fragmentation chain transfer polymerization, have been successfully employed for anthracene-containing systems [61] [62]. These methods provide excellent control over molecular weight distribution while enabling the preparation of block copolymers with well-defined architectures [61] [62]. The resulting polymers demonstrate unique photophysical properties, including strong fluorescence and photochemical reactivity [61] [62].

On-Surface Polymerization and Two-Dimensional Assembly

Recent advances in on-surface synthesis have enabled the preparation of anthracene-based polymers through surface-mediated coupling reactions [65] [67]. These methodologies overcome solubility limitations that often plague anthracene-containing systems in solution-phase synthesis [65] [67]. Gold surfaces, particularly Au(111), demonstrate excellent catalytic activity for promoting carbon-carbon bond formation between anthracene precursors [65] [67].

The on-surface polymerization of anthracene derivatives typically involves thermal activation of halogenated precursors under ultra-high vacuum conditions [65] [67]. Dehalogenation occurs at temperatures around 400 K, generating reactive carbene intermediates that subsequently undergo coupling reactions to form extended polymer chains [65] [67]. High-resolution atomic force microscopy confirms the formation of ethynylene-bridged anthracene polymers with well-defined backbone structures [65] [67].

Two-dimensional polymerization strategies have been developed using anthracene-containing macrocyclic precursors [66]. These approaches exploit the inherent planarity of anthracene units to promote ordered assembly at air-water interfaces [66]. Photochemical [4+4] cycloaddition reactions between neighboring anthracene units enable the formation of covalently linked two-dimensional networks with unique mechanical and optical properties [66].

The interaction between 9-anthracenecarboxylic acid and prestin represents a fundamental mechanism in cochlear electromechanical transduction. Prestin, a chloride-sensitive protein residing in the basolateral plasma membrane of outer hair cells, serves as the molecular basis for the extraordinary sensitivity and frequency selectivity of the cochlea [1] [2]. The compound 9-anthracenecarboxylic acid demonstrates a direct interaction with prestin, resulting in measurable alterations to the electromechanical properties of cochlear outer hair cells [1] [3].

Research utilizing guinea pig cochlear outer hair cells and prestin-transfected human embryonic kidney 293 cells reveals that extracellular application of 9-anthracenecarboxylic acid produces a reversible, dose-dependent, and chloride-sensitive reduction in nonlinear charge transfer, specifically affecting the maximum charge transfer (Qmax) [1] [3]. This reduction occurs through direct interaction with the prestin protein rather than through indirect mechanisms involving the cytoskeleton, chloride channels, or intracellular pH alterations [1] [3].

The temporal characteristics of prestin modulation by 9-anthracenecarboxylic acid exhibit distinct kinetic properties. The blocking phase demonstrates rapid kinetics with time constants averaging 2.8 ± 1.5 seconds, while the recovery phase proceeds more slowly with time constants of 7.1 ± 4.5 seconds [1] [3]. These kinetic parameters represent a significant acceleration compared to other chloride channel blockers, being approximately one to two orders of magnitude faster than equivalent concentrations affecting oocyte-expressed chloride channels [1] [3].

The mechanism underlying prestin modulation involves extracellular binding sites, as demonstrated by the lack of effect when 9-anthracenecarboxylic acid is applied intracellularly [1] [3]. In prestin-transfected cells, cytosolic application of the compound reduces the blocking efficacy of extracellularly applied 9-anthracenecarboxylic acid by approximately fifty percent, suggesting that the primary binding site resides on the extracellular aspect of the prestin protein [1] [3]. This extracellular interaction site likely resides within the lipid bilayer or at the extracellular plasma membrane interface, consistent with the observed rapid binding kinetics [1] [3].

The chloride sensitivity of prestin modulation represents a critical component of the interaction mechanism. The reduction in nonlinear capacitance requires the presence of extracellular chloride ions, indicating that chloride availability influences the binding affinity or efficacy of 9-anthracenecarboxylic acid [1] [3]. This chloride dependence aligns with the fundamental role of chloride ions in prestin function and suggests that the compound may compete with or alter chloride binding sites within the prestin protein structure [1] [3].

Investigations into cytoskeletal involvement reveal that disruption of actin polymerization with latrunculin A or decoupling of spectrin from actin with diamide does not affect the 9-anthracenecarboxylic acid-induced reduction in nonlinear capacitance [1] [3]. This finding definitively establishes that the compound acts directly on the prestin protein rather than through secondary effects on cytoskeletal organization or integrity [1] [3].

Calcium-Activated Chloride Current Inhibition

The modulation of calcium-activated chloride currents by 9-anthracenecarboxylic acid involves complex interactions with multiple channel subtypes, each exhibiting distinct pharmacological profiles and functional characteristics. The compound demonstrates selective inhibitory effects on calcium-activated chloride channels while maintaining specificity that distinguishes it from other chloride channel blockers [4] [5] [6].

In cardiac ventricular myocytes, 9-anthracenecarboxylic acid produces dose-dependent inhibition of calcium-activated chloride current with a half-effective concentration of approximately 160 μM and a Hill coefficient of 2 [4] [7]. This pharmacological profile indicates cooperative binding mechanisms and suggests that multiple binding sites contribute to the overall inhibitory effect [4] [7]. The compound effectively blocks calcium-activated chloride current in the concentration range of 0.1 to 0.5 millimolar, with optimal inhibition achieved at 0.5 millimolar [4] [7].

The TMEM16B calcium-activated chloride channel exhibits particularly complex responses to 9-anthracenecarboxylic acid application. When TMEM16B channels are activated by 1.5 micromolar calcium, the compound produces voltage-dependent block of outward currents combined with strong potentiation of tail currents measured at negative potentials [6]. This dual effect includes prolongation of deactivation kinetics, suggesting that the compound stabilizes certain channel conformations [6]. However, when TMEM16B channels are activated by higher calcium concentrations (13 micromolar), the compound produces voltage-dependent block without the associated tail current potentiation [6].

The structural requirements for calcium-activated chloride current modulation involve the negative charge of the anthracenecarboxylic acid moiety. Studies comparing 9-anthracenecarboxylic acid with its non-charged analogue, 9-anthracene-methanol, demonstrate that the negative charge is essential for both voltage-dependent block and current potentiation [6]. The non-charged analogue produces only minimal, voltage-independent block without any potentiation effects [6].

In pulmonary artery smooth muscle cells, 9-anthracenecarboxylic acid exhibits an anomalous effect characterized by modest inhibition of outward currents at positive potentials coupled with substantial augmentation of inward currents at negative potentials [5]. At 500 micromolar concentration, the compound produces a 21±10% reduction in maximum outward chloride current at +70 millivolts while simultaneously augmenting the amplitude of instantaneous inward relaxation at -80 millivolts by 321±34% [5]. This augmentation effect is independent of internal calcium concentrations ranging from 100 nanomolar to 1 micromolar [5].

The selectivity profile of 9-anthracenecarboxylic acid for calcium-activated chloride channels demonstrates remarkable specificity. In cardiac applications, the compound does not affect L-type calcium current, delayed rectifier potassium currents, or inward rectifier potassium current at concentrations that effectively block calcium-activated chloride current [4] [7]. This selectivity profile contrasts with other chloride channel blockers and establishes 9-anthracenecarboxylic acid as a valuable pharmacological tool for isolating calcium-activated chloride current contributions to cellular electrophysiology [4] [7].

The interaction with sympathetic ganglion cells reveals additional complexity in calcium-activated chloride current modulation. In these neurons, 9-anthracenecarboxylic acid selectively inhibits afterdepolarization without affecting the characteristics of single action potentials or first-spike firing [8]. This selective inhibition reduces firing frequency and instantaneous frequency while preserving fundamental action potential properties [8]. The compound effectively distinguishes between calcium-activated chloride current contributions to repetitive firing versus individual action potential generation [8].

Comparative Analysis with Salicylate and DIDS Blockers

The comparative effectiveness of 9-anthracenecarboxylic acid relative to salicylate and 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) reveals distinct pharmacological profiles that influence their respective utilities in calcium-activated chloride current research. Each compound exhibits unique binding kinetics, selectivity profiles, and mechanistic characteristics that determine their appropriate applications in electrophysiological studies [1] [4] [3].

The kinetic properties of 9-anthracenecarboxylic acid represent a significant advancement over salicylate in prestin-mediated electromechanical transduction studies. The blocking kinetics of 9-anthracenecarboxylic acid are approximately one order of magnitude faster than equivalent concentrations of salicylate, with time constants for block and recovery of 2.8 ± 1.5 seconds and 7.1 ± 4.5 seconds, respectively [1] [3]. This acceleration in kinetics provides experimental advantages in studies requiring rapid equilibration and washout, particularly in acute preparations where time-dependent changes in cellular viability may confound results [1] [3].

Both 9-anthracenecarboxylic acid and salicylate share common characteristics in their interaction with prestin, including reversible binding, dose-dependent effects, and chloride sensitivity [1] [3]. However, the faster kinetics of 9-anthracenecarboxylic acid combined with its complete reversibility establish it as a superior tool for elucidating the molecular dynamics of prestin function [1] [3]. The compound provides researchers with enhanced temporal resolution for studying rapid conformational changes in prestin during electromechanical transduction [1] [3].

The comparison between 9-anthracenecarboxylic acid and DIDS in cardiac calcium-activated chloride current studies reveals complementary strengths and distinct limitations. In voltage-clamp conditions, both compounds produce equivalent inhibition of calcium-activated chloride current regardless of intracellular calcium buffering conditions [4] [7]. DIDS at 0.2 millimolar concentration and 9-anthracenecarboxylic acid at 0.5 millimolar concentration produce identical current inhibition profiles under controlled experimental conditions [4] [7].

The selectivity profiles of these compounds diverge significantly in their effects on other ionic currents. DIDS produces marked reduction in the maximal rate of depolarization (Vmax) of action potentials, indicating non-selective inhibition of sodium channels [4] [7]. In contrast, 9-anthracenecarboxylic acid does not influence action potential amplitude, maximal rate of depolarization, or the amplitude of major cardiac ionic currents including L-type calcium current, delayed rectifier potassium currents, and inward rectifier potassium current [4] [7].

The voltage-clamp versus current-clamp utility of these compounds presents important experimental considerations. While DIDS demonstrates equal utility to 9-anthracenecarboxylic acid in voltage-clamp studies, the superior selectivity of 9-anthracenecarboxylic acid makes it preferable for action potential measurements [4] [7]. The lack of sodium channel inhibition by 9-anthracenecarboxylic acid enables more accurate assessment of calcium-activated chloride current contributions to action potential morphology without confounding effects on other ionic conductances [4] [7].

Both 9-anthracenecarboxylic acid and DIDS increase action potential duration to equivalent extents, but the elevation of plateau potential is more pronounced with 9-anthracenecarboxylic acid at rapid stimulation rates [4] [7]. This difference suggests that while both compounds effectively block calcium-activated chloride current, their effects on action potential repolarization may involve distinct mechanisms or binding sites [4] [7].

The reversibility characteristics of these compounds provide additional experimental advantages. Both 9-anthracenecarboxylic acid and DIDS effects on action potentials are completely reversible upon washout, enabling within-cell control comparisons [4] [7]. However, the faster kinetics of 9-anthracenecarboxylic acid facilitate more rapid experimental protocols and reduce the risk of time-dependent changes in cellular properties [4] [7].

The dose-response characteristics of 9-anthracenecarboxylic acid demonstrate cooperative binding with a Hill coefficient of 2, indicating that multiple binding sites contribute to the overall inhibitory effect [4] [7]. The compound exhibits a plateau effect at 1 millimolar concentration, suggesting saturation of binding sites at this concentration [4] [7]. This pharmacological profile enables precise dose-response studies and establishment of optimal concentrations for experimental applications [4] [7].

| Parameter | 9-Anthracenecarboxylic Acid | Salicylate | DIDS |

|---|---|---|---|

| Prestin Blocking Kinetics | 2.8 ± 1.5 s (block), 7.1 ± 4.5 s (recovery) | 1-2 orders of magnitude slower | Not applicable |

| Cardiac ICl(Ca) IC50 | ~160 μM | Not specified | Equipotent at 0.2 mM |

| Sodium Channel Effects | No inhibition | Not specified | Marked Vmax reduction |

| Action Potential Utility | Superior for AP measurements | Not specified | Limited by Na+ channel effects |

| Reversibility | Complete and rapid | Complete | Complete |

| Hill Coefficient | 2 | Not specified | Not specified |

| Channel Type | Inhibitory Mechanism | Concentration Dependence | Voltage Dependence |

|---|---|---|---|

| Prestin | Direct protein interaction | Dose-dependent, chloride-sensitive | Extracellular binding |

| TMEM16B (low Ca2+) | Voltage-dependent block + potentiation | Physiological concentrations | Strong voltage dependence |

| TMEM16B (high Ca2+) | Voltage-dependent block only | Physiological concentrations | Moderate voltage dependence |

| Cardiac ICl(Ca) | Cooperative binding mechanism | 0.1-0.5 mM optimal range | Minimal voltage dependence |

| Pulmonary Artery SMC | Anomalous augmentation effect | 500 μM effective | Potential-dependent reversal |

| Experimental Application | 9-Anthracenecarboxylic Acid Advantages | Limitations |

|---|---|---|

| Cochlear Electromechanics | Rapid kinetics, complete reversibility | Requires extracellular chloride |

| Cardiac Action Potentials | No sodium channel inhibition | Higher concentrations required |

| Voltage-Clamp Studies | Equivalent to DIDS | May contaminate ICa,L measurements |

| Mechanistic Studies | Direct prestin interaction | Complex multi-site binding |

| Pharmacological Screening | High selectivity profile | Concentration-dependent effects |

XLogP3

GHS Hazard Statements

H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant